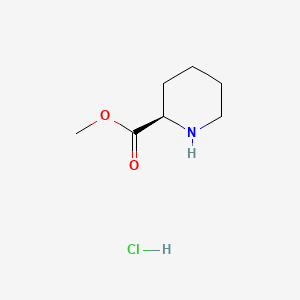

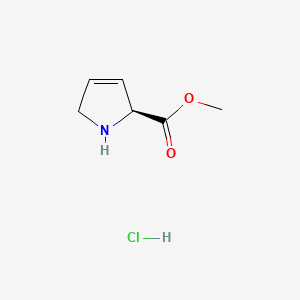

Chlorhydrate de méthyl ester de 3,4-déhydro-L-proline

Vue d'ensemble

Description

3,4-Dehydro-L-proline methyl ester hydrochloride, also known as 3,4-Dehydro-L-proline methyl ester hydrochloride, is a useful research compound. Its molecular formula is C6H10ClNO2 and its molecular weight is 127,14*36,45 g/mole. The purity is usually 95%.

BenchChem offers high-quality 3,4-Dehydro-L-proline methyl ester hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dehydro-L-proline methyl ester hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Substrat enzymatique

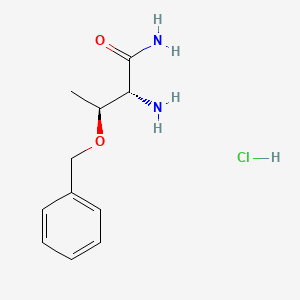

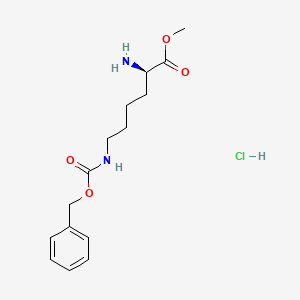

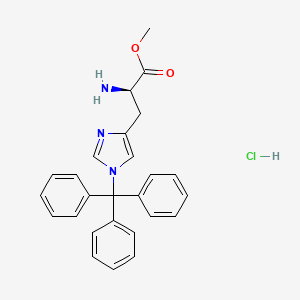

Le chlorhydrate de méthyl ester de 3,4-déhydro-L-proline est utilisé comme substrat pour diverses enzymes {svg_1} {svg_2}. Il peut interagir avec ces enzymes et subir des réactions spécifiques, ce qui le rend utile pour étudier la cinétique et les mécanismes enzymatiques.

Inhibiteur enzymatique

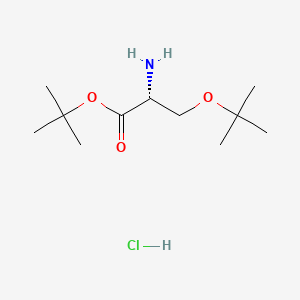

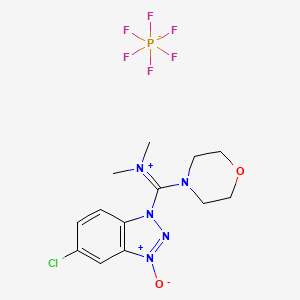

Ce composé agit également comme un inhibiteur de certaines enzymes {svg_3} {svg_4}. En bloquant l'activité de ces enzymes, il peut aider les chercheurs à comprendre le rôle de ces enzymes dans les processus biologiques et à développer des stratégies thérapeutiques potentielles.

Inhibiteur de la biosynthèse de l'extensine

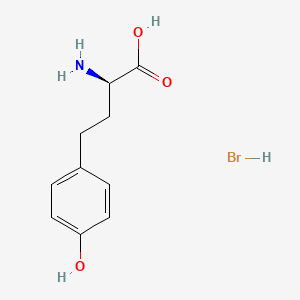

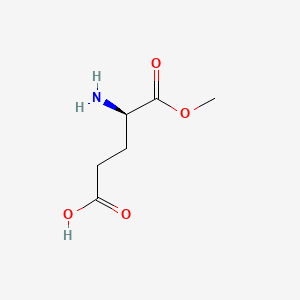

Les extensines sont des glycoprotéines riches en hydroxyproline que l'on trouve dans les parois cellulaires végétales. Le this compound peut être utilisé pour inhiber la biosynthèse de l'extensine {svg_5} {svg_6}. Cela peut être utile dans la recherche en biologie végétale, en particulier pour étudier la composition et la structure de la paroi cellulaire.

Substrat de l'oxydase d'aminoacides

Le this compound est un substrat alternatif de l'oxydase d'aminoacides, NikD {svg_7} {svg_8}. Cela le rend précieux dans la recherche relative au métabolisme des aminoacides et à la fonction des enzymes oxydases.

Inhibiteur de la sécrétion de collagène

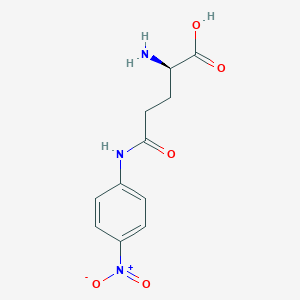

Ce composé inhibe la sécrétion de collagène par les chondrocytes {svg_9} {svg_10}. Cette propriété peut être exploitée dans la recherche relative au génie tissulaire et à la médecine régénérative, où le contrôle de la sécrétion de collagène est souvent crucial.

Synthèse peptidique

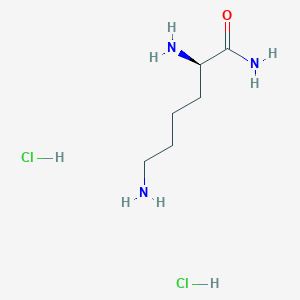

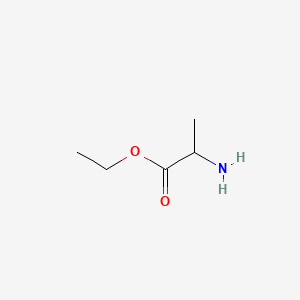

Le chlorhydrate de méthyl ester de L-proline, un composé apparenté, est utilisé comme élément constitutif dans la synthèse peptidique {svg_11}. Bien que cela ne soit pas directement mentionné pour le this compound, il est plausible qu'il puisse également être utilisé d'une manière similaire, fournissant un dérivé de proline unique pour l'incorporation dans les peptides.

Mécanisme D'action

Target of Action

3,4-Dehydro-L-proline methyl ester hydrochloride is a derivative of proline . It is used as a substrate and inhibitor of various enzymes . It may be used to inhibit extensin biosynthesis . It is also an alternate substrate of the amino acid oxidase, NikD .

Mode of Action

The compound interacts with its targets, primarily enzymes, by acting as a substrate or inhibitor . As a substrate, it participates in enzymatic reactions, while as an inhibitor, it prevents or reduces the activity of enzymes .

Biochemical Pathways

The compound is involved in various biochemical pathways due to its role as a substrate and inhibitor of enzymes . For instance, it may inhibit extensin biosynthesis, a process crucial for plant cell wall formation . It is also an alternate substrate for the enzyme NikD, which is involved in the oxidation of amino acids .

Result of Action

The compound’s action results in changes at the molecular and cellular levels. For example, it can inhibit collagen secretion by chondrocytes . This suggests that it may have potential applications in regulating collagen production and could be relevant in contexts such as wound healing, fibrosis, and skin aging.

Analyse Biochimique

Biochemical Properties

3,4-Dehydro-L-proline methyl ester hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is used as a substrate and inhibitor of various enzymes . For instance, it may be used to inhibit extensin biosynthesis . It is also an alternate substrate of the amino acid oxidase, NikD . Furthermore, it inhibits collagen secretion by chondrocytes .

Cellular Effects

The effects of 3,4-Dehydro-L-proline methyl ester hydrochloride on cells are primarily related to its role as a substrate and inhibitor of various enzymes . By inhibiting collagen secretion, it can influence cell function

Molecular Mechanism

The molecular mechanism of action of 3,4-Dehydro-L-proline methyl ester hydrochloride involves its interactions with enzymes and other biomolecules . As a substrate and inhibitor of various enzymes, it can influence biochemical reactions . For example, it can inhibit the biosynthesis of extensin . It is also an alternate substrate of the amino acid oxidase, NikD .

Propriétés

IUPAC Name |

methyl (2S)-2,5-dihydro-1H-pyrrole-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h2-3,5,7H,4H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWTUXKKNIHFQG-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C=CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C=CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678814 | |

| Record name | Methyl (2S)-2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186145-08-4 | |

| Record name | Methyl (2S)-2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

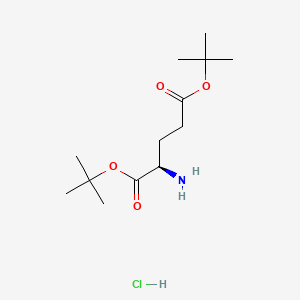

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.